Methyl 5-tert-butoxypenta-2,3-dienoate
Description
Methyl 5-tert-butoxypenta-2,3-dienoate is an allenoate ester characterized by a conjugated diene (allene) system at positions 2 and 3 of the pentenoate backbone, with a tert-butoxy (-O-t-Bu) substituent at position 5 and a methyl ester group at the terminal carboxylate. The tert-butoxy group imparts significant steric bulk and electronic effects, influencing the compound’s reactivity, stability, and applications in organic synthesis. This compound is primarily utilized in cycloadditions, catalytic annulations, and stereoselective transformations due to the allene’s inherent electrophilicity and the tert-butoxy group’s role in directing regiochemistry .
Properties
CAS No. |
95455-61-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-8-6-5-7-9(11)12-4/h6-7H,8H2,1-4H3 |
InChI Key |
MTOBAGIWNJPZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC=C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-tert-butoxypenta-2,3-dienoate typically involves the reaction of penta-2,3-dienoate with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as distillation or crystallization to obtain high-purity products.
Safety Measures: Implementation of safety protocols to handle the acid catalysts and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-tert-butoxypenta-2,3-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Compounds with various functional groups replacing the tert-butoxy group.
Scientific Research Applications
Methyl 5-tert-butoxypenta-2,3-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-tert-butoxypenta-2,3-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo various transformations, leading to the formation of active intermediates that exert biological or chemical effects. The pathways involved include:
Enzymatic Reactions: Interaction with enzymes leading to the formation of metabolites.
Receptor Binding: Binding to specific receptors, triggering a cascade of biochemical events.
Comparison with Similar Compounds
Table 1: Structural and Reactivity Comparison
Reactivity in Catalytic Annulations
This compound demonstrates distinct behavior in phosphine-catalyzed [3+2] annulations compared to analogs. For example, ethyl penta-2,3-dienoate reacts with imines under dimethylphenylphosphine catalysis to form tetrasubstituted pyrrolines in 78% yield, whereas the tert-butoxy variant may exhibit reduced reactivity due to steric hindrance at the catalyst’s active site . However, the bulky tert-butoxy group can stabilize transition states in endo-selective cyclizations, a feature absent in unsubstituted allenoates.
Stereochemical Outcomes in Hydrogenation
The tert-butoxy group significantly influences stereochemical pathways. For instance, methyl 4-phenyl-penta-2,3-dienoate undergoes semihydrogenation to yield methyl (+)-4-methylhex-2-enoate with retained planar chirality, as proven by its conversion to (S)-methyl 2-methylbutyrate . In contrast, hydrogenation of this compound may favor trans-addition products due to steric repulsion between the tert-butoxy group and the catalyst surface.
Electrophilic Cyclizations
In reactions with PhSeCl and water, methyl buta-2,3-dienoate forms methyl 4-chloro-3-phenylselanylbut-2(Z)-enoate with high stereoselectivity (82% yield) . The tert-butoxy variant likely undergoes slower cyclization due to steric hindrance, but the electron-donating tert-butoxy group could stabilize cationic intermediates, altering product distribution.
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